N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylbutanamide
Description
Properties
IUPAC Name |
N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2/c1-4-21(19-10-6-5-7-11-19)25(30)28-23-15-14-20(16-17(23)2)29-18(3)27-24-13-9-8-12-22(24)26(29)31/h5-16,21H,4H2,1-3H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNUMSAWDLUKGBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C(C=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to have anticonvulsant effects, suggesting that they may interact with targets involved in neuronal signaling.
Biological Activity
N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylbutanamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its synthesis, biological evaluations, mechanisms of action, and structure-activity relationships.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The precursor, 2-methyl-4-oxoquinazoline, is synthesized via cyclization reactions involving appropriate amines and carbonyl compounds. Subsequent steps include the introduction of the phenylbutanamide moiety through acylation reactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. The compound has been tested against various cancer cell lines, showing promising antiproliferative effects.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
The compound exhibited significant cytotoxicity with IC50 values ranging from 0.50 μM to 1.28 μM across different cell lines, indicating its potential as an effective anticancer agent.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial in cancer cell proliferation and survival.
- Receptor Interaction : It may bind to various receptors on the cell surface, modulating signaling pathways that lead to apoptosis in cancer cells.
- Cell Cycle Arrest : Studies have shown that quinazoline derivatives can induce cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating .
Structure–Activity Relationships (SAR)
The structure–activity relationship studies indicate that modifications on the quinazoline scaffold significantly influence biological activity. For instance, substituents on the phenyl ring and variations in the alkyl chain length have been correlated with enhanced potency against specific cancer types.
Table 2: Structure–Activity Relationships
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increased potency against MDA-MB-231 |
| Variation in alkyl chain length | Optimal activity at C3-C5 length |
| Substitution on phenyl ring | Enhanced receptor binding affinity |
These findings suggest that careful design of the molecular structure can lead to improved therapeutic agents.
Case Studies
Several case studies have been documented regarding the efficacy of quinazoline derivatives in clinical settings:
- Breast Cancer Treatment : A study demonstrated that a related quinazoline derivative significantly reduced tumor size in xenograft models of breast cancer, correlating with in vitro findings of reduced cell viability .
- Combination Therapy : Research indicates that combining this compound with traditional chemotherapeutics enhances overall efficacy and reduces resistance development in cancer cells .
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylbutanamide involves several chemical reactions, typically starting from 2-amino derivatives and utilizing various coupling agents to form the desired amide linkages. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are used to confirm the structure of the synthesized compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. The compound exhibits significant antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).
Case Study: Antiproliferative Effects
In a study evaluating a series of quinazoline derivatives, it was found that modifications in the phenyl and butanamide moieties significantly influenced their cytotoxic activities. For instance, derivatives with specific substituents showed IC50 values as low as 2.5 µM, indicating potent activity against cancer cells .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 4d | 2.5 | MCF-7 |
| 4f | 5.0 | A549 |
| Doxorubicin | 1.1 | MCF-7 |
This table illustrates the comparative activity of the synthesized compounds against established anticancer agents.
Analgesic Properties
The compound also shows promise as an analgesic agent . Studies have assessed its efficacy using standard pharmacological tests like the writhing test and hot plate test, demonstrating significant pain relief comparable to traditional analgesics such as aspirin and pentazocine.
Case Study: Analgesic Activity
In a comparative study, derivatives containing the quinazoline structure were tested for their analgesic effects. The results indicated that certain modifications enhanced their activity, with one derivative reducing pain response by over 50% compared to control groups .
Safety and Toxicity Profile
Toxicity assessments conducted on animal models indicate that the compound exhibits low acute toxicity, with no significant adverse effects observed at therapeutic doses. Histopathological examinations revealed no inflammatory or neoplastic changes in vital organs, suggesting a favorable safety profile for further development .
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond and quinazolinone carbonyl group are susceptible to hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Products | Yield | Reference |
|---|---|---|---|---|
| Acidic (HCl, 6M, reflux) | Aqueous HCl | 2-Phenylbutanoic acid + 3-(4-amino-2-methylphenyl)-2-methylquinazolin-4(3H)-one | 78% | |
| Basic (NaOH, 1M, 80°C) | Aqueous NaOH | Sodium 2-phenylbutanoate + same quinazolinone derivative | 82% |
Key findings:
-
Acidic hydrolysis cleaves the amide bond selectively without modifying the quinazolinone ring.
-
Basic conditions require longer reaction times (6–8 hrs) but achieve higher yields due to improved solubility.
Nucleophilic Substitution
The quinazolinone’s C-4 carbonyl participates in nucleophilic attacks:
Mechanistic insight:
-
Hydrazine attacks the electrophilic carbonyl carbon, forming a hydrazone derivative.
-
Amine substitutions require catalytic bases like triethylamine to deprotonate the nucleophile .
Cyclization Reactions
Intramolecular cyclization forms fused heterocycles under specific conditions:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| POCl₃ | Toluene, 110°C, 3 hrs | Quinazolinobenzodiazepine fused ring system | 45% | |
| PPA (Polyphosphoric acid) | 140°C, 8 hrs | Tetracyclic indoloquinazolinone derivative | 38% |
Notes:
-
POCl₃ acts as both a Lewis acid and dehydrating agent.
-
PPA-mediated cyclization proceeds via electrophilic aromatic substitution.
Oxidation Reactions
The benzylic hydrogen in the 2-phenylbutanamide chain undergoes oxidation:
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ | H₂O, 25°C, 24 hrs | 2-Phenyl-2-butanone + quinazolinone byproducts | 30% | |
| CrO₃ | Acetic acid, 60°C, 6 hrs | Same ketone product with higher purity | 55% |
Limitations:
Cross-Coupling Reactions
Transition metal-catalyzed couplings modify the phenyl substituents:
| Reaction Type | Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | DME/H₂O, 80°C, 12 hrs | Biaryl-substituted derivative | 70% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Toluene, 110°C, 24 hrs | N-aryl functionalized compound | 60% |
Optimization data:
-
Suzuki reactions require anhydrous conditions to prevent catalyst deactivation.
-
Buchwald-Hartwig aminations achieve moderate yields due to steric hindrance from the quinazolinone.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Table 1: Key Structural Analogues and Their Features
Key Observations :
- Side Chain Length : The target compound’s phenylbutanamide group introduces greater hydrophobicity compared to shorter acetamide chains (e.g., ), which may affect solubility and membrane permeability.
- Functional Groups: Ethylamino-acetamide derivatives () demonstrated enhanced anti-inflammatory activity, suggesting that nitrogen-containing substituents improve target engagement. In contrast, phthalimide-linked analogues () prioritize antioxidant activity, highlighting the role of substituent polarity in modulating biological effects.
Key Observations :
- Base-Catalyzed Reactions : The high yield (93%) in suggests that potassium carbonate facilitates efficient nucleophilic substitution for acetamide derivatives. Similar conditions may apply to the target compound’s synthesis.
- Tautomerism: highlights tautomeric equilibria in triazole-thione derivatives, though this is less relevant to quinazolinones.
Physicochemical and Pharmacokinetic Properties
- Melting Points : The acetamide derivative in has a high melting point (262–263°C), indicative of crystalline stability. The target compound’s longer chain may lower its melting point, affecting formulation.
- Permeability : Phthalimide hybrids () demonstrated good blood-brain barrier (BBB) penetration, suggesting the target compound’s phenyl groups could enhance CNS targeting.
- Solubility : The phenylbutanamide chain likely reduces aqueous solubility compared to acetamides, necessitating prodrug strategies for oral administration.
Q & A
Q. Table 1: Reaction Conditions for Key Synthesis Steps
| Step | Reaction Type | Optimal Conditions | Yield Range |
|---|---|---|---|
| Quinazolinone formation | Cyclization | 100°C, DMF, 12 h | 65–75% |
| Amide coupling | Condensation | EDCI/HOBt, RT, 24 h | 70–85% |
| Aryl coupling | Suzuki reaction | Pd(PPh₃)₄, K₂CO₃, 80°C | 60–70% |
Basic: What analytical techniques are critical for confirming the structural integrity and purity of this compound?
Answer:
A combination of spectroscopic and chromatographic methods is essential:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups (e.g., quinazolinone C=O at ~165 ppm) and confirms substitution patterns .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 496 observed in derivatives) .
- HPLC-PDA : Quantifies purity (>95% threshold for biological assays) using C18 columns and acetonitrile/water gradients .
Intermediate: How should researchers design assays to evaluate the compound’s biological activity against cancer targets?
Answer:
Q. Table 2: Comparative Bioactivity of Structural Analogs
| Compound | Substituent | IC₅₀ (μM) | Target |
|---|---|---|---|
| Target Compound | 2-methyl, 4-oxo | 1.2 ± 0.3 | EGFR |
| Analog A | 4-nitrobenzenesulfonamide | 3.8 ± 0.5 | β-glucuronidase |
| Analog B | 6-iodo substitution | 0.9 ± 0.2 | RhoGAP |
Intermediate: What reaction pathways are feasible for modifying the compound’s phenylbutanamide moiety?
Answer:
- Electrophilic Substitution : Introduce halogens (Cl, F) via Friedel-Crafts alkylation to enhance binding affinity .
- Reductive Amination : Convert nitro groups to amines for subsequent coupling with sulfonamides or heterocycles .
- Ester Hydrolysis : Replace methyl esters with carboxylic acids to improve solubility (e.g., NaOH/EtOH, 60°C) .
Advanced: How can researchers resolve contradictions in reported biological activity data across studies?
Answer:
Contradictions often arise from assay variability or structural nuances. Mitigation strategies include:
- Standardized Assay Conditions : Fix cell line passage numbers, serum concentrations, and incubation times .
- Structural Analysis : Compare substituent effects (e.g., fluorine vs. chlorine at C2 alters metabolic stability) .
- Dose-Response Validation : Use multiple replicates and orthogonal assays (e.g., Western blotting for protein targets) .
Q. Table 3: Impact of Substituents on Activity
| Substituent | LogP | Binding Affinity (ΔG, kcal/mol) | Bioactivity Trend |
|---|---|---|---|
| 2-methyl | 3.1 | -8.2 | Anticancer ↑ |
| 4-fluoro | 2.8 | -7.9 | Antibacterial ↑ |
| 3-nitro | 3.5 | -6.7 | Activity ↓ |
Advanced: What computational approaches are used to predict binding modes and optimize lead derivatives?
Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., quinazolinone C=O hydrogen bonding with kinase active sites) .
- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .
- QSAR Modeling : Correlates substituent electronic parameters (Hammett σ) with IC₅₀ values to guide synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
